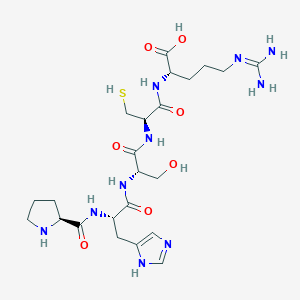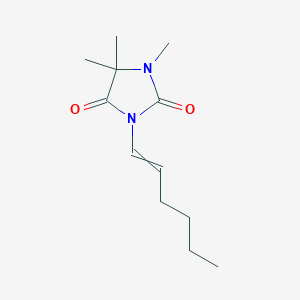![molecular formula C17H14INOS B12617112 N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide CAS No. 920537-52-6](/img/structure/B12617112.png)
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(1-Benzothiophen-3-yl)ethyl]-2-iodobenzamide is a compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom and a benzene ring fused together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through intramolecular cyclization reactions.
Introduction of the Iodobenzamide Group: The iodobenzamide group can be introduced through a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodobenzamide group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The benzothiophene core can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
Substituted Benzothiophenes: Formed through substitution reactions.
Oxidized and Reduced Derivatives: Formed through oxidation and reduction reactions.
Coupled Products: Formed through coupling reactions.
Wissenschaftliche Forschungsanwendungen
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide has various scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential therapeutic properties.
Biological Studies: It can be used to study the biological activity of benzothiophene derivatives and their interactions with biological targets.
Material Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzothiophene core can mimic certain biological molecules, allowing the compound to bind to specific receptors or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[1-(1-Benzothiophen-2-yl)ethyl]urea: A benzothiophene derivative with a urea group.
2-Methyl-1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine: A benzothiophene derivative with a pyridine ring.
Uniqueness
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide is unique due to the presence of the iodobenzamide group, which imparts distinct chemical properties and potential applications. The combination of the benzothiophene core and the iodobenzamide group makes it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
920537-52-6 |
|---|---|
Molekularformel |
C17H14INOS |
Molekulargewicht |
407.3 g/mol |
IUPAC-Name |
N-[2-(1-benzothiophen-3-yl)ethyl]-2-iodobenzamide |
InChI |
InChI=1S/C17H14INOS/c18-15-7-3-1-6-14(15)17(20)19-10-9-12-11-21-16-8-4-2-5-13(12)16/h1-8,11H,9-10H2,(H,19,20) |
InChI-Schlüssel |
AUUCTQNYQFBFDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=CC=CC=C3I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![12-{4-[(E)-(4-Ethynyl-2-methylphenyl)diazenyl]phenoxy}dodecan-1-ol](/img/structure/B12617039.png)




![2-chloro-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B12617092.png)


![2-[Cyclopentyl(hydroxy)methylidene]cyclohexane-1,3-dione](/img/structure/B12617113.png)





